1-benzyl-N-[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide
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Overview
Description
1-BENZYL-N~5~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that features a diverse array of functional groups, including an indole core, a pyrazole ring, and a cyclopentylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indolisation reaction, which is a one-pot, three-component protocol that combines aryl hydrazines, ketones, and alkyl halides . This method is efficient, high-yielding, and operationally straightforward.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Fischer indolisation reaction, utilizing microwave irradiation to reduce reaction times and improve yields. The process would also involve rigorous purification steps to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-N~5~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for benzylic oxidation.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing carbonyl groups.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products
Oxidation: Carboxylic acids at the benzylic position.
Reduction: Alcohols from the reduction of carbonyl groups.
Substitution: Varied substituted indoles and pyrazoles depending on the reagents used.
Scientific Research Applications
1-BENZYL-N~5~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-BENZYL-N~5~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The indole and pyrazole rings are known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with an indole core, such as indole-3-acetic acid, which is a plant hormone.
Pyrazole derivatives: Compounds with a pyrazole ring, known for their diverse biological activities.
Cyclopentylamino derivatives: Compounds containing a cyclopentylamino group, often explored for their pharmacological properties.
Uniqueness
1-BENZYL-N~5~-{3-[(CYCLOPENTYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This compound’s structural complexity and potential for diverse interactions make it a valuable subject for research and development.
Properties
Molecular Formula |
C29H33N5O2 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-benzyl-N-[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]-2,3-dimethylindole-5-carboxamide |
InChI |
InChI=1S/C29H33N5O2/c1-4-33-18-25(27(32-33)29(36)30-23-12-8-9-13-23)31-28(35)22-14-15-26-24(16-22)19(2)20(3)34(26)17-21-10-6-5-7-11-21/h5-7,10-11,14-16,18,23H,4,8-9,12-13,17H2,1-3H3,(H,30,36)(H,31,35) |
InChI Key |
YCJVVMRJHNXCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3=CC4=C(C=C3)N(C(=C4C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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